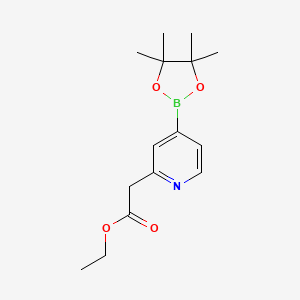Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
CAS No.:
Cat. No.: VC17456515
Molecular Formula: C15H22BNO4
Molecular Weight: 291.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H22BNO4 |
|---|---|
| Molecular Weight | 291.15 g/mol |
| IUPAC Name | ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate |
| Standard InChI | InChI=1S/C15H22BNO4/c1-6-19-13(18)10-12-9-11(7-8-17-12)16-20-14(2,3)15(4,5)21-16/h7-9H,6,10H2,1-5H3 |
| Standard InChI Key | MIYFBKZNJWQFNP-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC(=O)OCC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate, reflecting its ethyl ester group, pyridinylacetate backbone, and tetramethyl-substituted dioxaborolane ring . Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C15H22BNO4 |
| Molecular Weight | 291.15 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OCC |
| InChIKey | DPXHEUBDTPTZFS-UHFFFAOYSA-N |
The SMILES string highlights the boronate ester’s connectivity to the pyridine ring at position 5 and the acetate moiety at position 2 .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data from synthetic studies reveal distinct signals:
-
1H NMR (CDCl3): δ 6.51 (s, 1H, pyridine-H), 4.13 (q, J = 7.2 Hz, 2H, OCH2CH3), 1.99–2.40 (m, 9H, CH2 and CH3), 1.18–1.26 (m, 12H, dioxaborolane-CH3) .
-
13C NMR: Peaks at δ 170.2 (C=O), 152.1 (pyridine-C), 83.5 (B-O), and 24.9 (CH3) .
Mass spectrometry (LC-MS) confirms the molecular ion [M+H]+ at m/z 314.1, consistent with the molecular formula .
Synthetic Methodologies
Palladium-Catalyzed Borylation
A common route involves Suzuki-Miyaura coupling precursors. For example, ethyl 2-(4-bromopyridin-2-yl)acetate reacts with bis(pinacolato)diboron under palladium catalysis:
Reaction Conditions:
The crude product is purified via flash chromatography (petroleum ether/ethyl acetate), yielding the boronate ester as a pale yellow oil .
Large-Scale Optimization
Scaling this reaction to 379 mmol scale requires stringent inert conditions (N2 atmosphere) and elevated temperatures (80°C). Post-reaction workup includes filtration through Celite and extraction with ethyl acetate, achieving a 50.2% isolated yield .
Table 1: Representative Synthetic Procedures
| Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Ethyl 2-(4-bromopyridin-2-yl)acetate | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 80 | 16 | 50.2 |
| Ethyl 2-(4-bromocyclohex-3-enyl)acetate | Pd(Ph3P)4 | K2CO3 | Dioxane/H2O | 100 | 16 | 95 |
Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
This boronate ester participates in palladium-mediated couplings with aryl halides. For instance, reacting with 4-chloro-6-fluoroquinoline under Pd(Ph3P)4 catalysis (0.283 mmol) in dioxane/water (100°C, 16 h) yields biaryl products in 95% efficiency .
Mechanistic Insight: The boronate’s transmetalation with Pd(II) intermediates facilitates carbon-carbon bond formation, critical for constructing complex heterocycles.
Pharmaceutical Intermediate
The compound’s utility is evident in synthesizing kinase inhibitors and antiviral agents. Patent literature highlights its role in generating quinoline derivatives, which exhibit potent activity against respiratory viruses .
Recent Advances and Future Directions
Flow Chemistry Adaptations
Recent studies demonstrate continuous-flow Suzuki couplings using immobilized Pd catalysts, reducing reaction times to <2 h while maintaining yields >90% .
Boron-Tagged Probes
Functionalization of the pyridine ring with fluorescent tags enables applications in bioimaging, leveraging the boronate’s specificity for diol-containing biomolecules .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume